(2S,4S)-4-(fluoromethyl)-5-oxopyrrolidine-2-carboxylic acid
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Overview
Description
- “(2S,4S)-4-(fluoromethyl)-5-oxopyrrolidine-2-carboxylic acid” is a chiral compound with a complex three-dimensional structure.
- It belongs to the family of diterpenoid alkaloids, which are widely distributed in plants of the Ranunculaceae family, including Aconitum and Delphinium genera.
- These alkaloids exhibit significant physiological activities, such as anti-inflammatory, analgesic, cardiotonic, and anticancer effects .
Preparation Methods
- The synthetic routes for this compound involve several key steps.
- Notably, recent research has utilized oxidative dearomatization and Diels-Alder cycloaddition reactions as crucial strategies to construct various diterpenoid alkaloids, including the specific skeleton of “(2S,4S)-4-(fluoromethyl)-5-oxopyrrolidine-2-carboxylic acid” and related natural products .
Chemical Reactions Analysis
- The compound likely undergoes oxidation, reduction, and substitution reactions.
- Common reagents and conditions used in its synthesis include oxidative dearomatization agents, Diels-Alder dienes, and specific catalysts.
- Major products formed during these reactions include the desired compound itself and potentially intermediates with modified functional groups.
Scientific Research Applications
- In chemistry, this compound serves as a valuable synthetic target due to its structural complexity.
- In biology, it may interact with cellular receptors or enzymes, affecting biological processes.
- In medicine, it could be investigated for potential therapeutic applications, such as anti-inflammatory or anticancer agents.
- In industry, its synthesis and derivatives may find use in fine chemicals or pharmaceuticals.
Mechanism of Action
- The exact mechanism by which this compound exerts its effects remains an active area of research.
- It likely interacts with specific molecular targets or pathways, modulating cellular functions.
Comparison with Similar Compounds
- While I don’t have specific information on similar compounds, it’s essential to highlight the uniqueness of “(2S,4S)-4-(fluoromethyl)-5-oxopyrrolidine-2-carboxylic acid” within its class of diterpenoid alkaloids.
Properties
Molecular Formula |
C6H8FNO3 |
---|---|
Molecular Weight |
161.13 g/mol |
IUPAC Name |
(2S,4S)-4-(fluoromethyl)-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C6H8FNO3/c7-2-3-1-4(6(10)11)8-5(3)9/h3-4H,1-2H2,(H,8,9)(H,10,11)/t3-,4+/m1/s1 |
InChI Key |
XHGXLSCASXGUSO-DMTCNVIQSA-N |
Isomeric SMILES |
C1[C@@H](C(=O)N[C@@H]1C(=O)O)CF |
Canonical SMILES |
C1C(C(=O)NC1C(=O)O)CF |
Origin of Product |
United States |
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